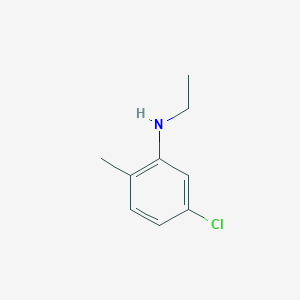

5-chloro-N-ethyl-2-methylaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12ClN |

|---|---|

Molecular Weight |

169.65 g/mol |

IUPAC Name |

5-chloro-N-ethyl-2-methylaniline |

InChI |

InChI=1S/C9H12ClN/c1-3-11-9-6-8(10)5-4-7(9)2/h4-6,11H,3H2,1-2H3 |

InChI Key |

VPAZSLBPKFJCCK-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=C(C=CC(=C1)Cl)C |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 5 Chloro N Ethyl 2 Methylaniline

Cross-Coupling Reactions (e.g., C-C, C-N bond formations)

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency and selectivity. These reactions are fundamental in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and materials. For a molecule like this compound, the chlorine substituent on the aromatic ring serves as a handle for palladium-catalyzed cross-coupling reactions. The N-ethyl-2-methylaniline moiety can also participate in N-arylation reactions.

The presence of a chlorine atom on the aromatic ring of this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions. While specific studies on this exact molecule are not extensively documented in publicly available literature, its reactivity can be inferred from well-established cross-coupling methodologies applied to similar chloro-substituted N-alkylanilines.

C-C Bond Formation: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with a halide or triflate, catalyzed by a palladium complex. The reaction is valued for its mild conditions, tolerance of various functional groups, and the low toxicity of its boron-based reagents. In the context of this compound, the chlorine atom can be replaced by an aryl, vinyl, or alkyl group from a corresponding boronic acid or boronate ester.

The general mechanism involves the oxidative addition of the aryl chloride to a Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of palladium precursor, ligand, and base is critical for achieving high yields, especially with less reactive aryl chlorides.

C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. This reaction has largely replaced harsher classical methods for synthesizing arylamines. This compound can act as the amine component in a Buchwald-Hartwig reaction to form a tertiary amine.

The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The selection of a suitable palladium catalyst and ligand is crucial to facilitate the coupling and avoid side reactions. Modern catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, are effective for the amination of a wide range of aryl chlorides. google.com

The following table provides representative examples of cross-coupling reactions with substrates analogous to this compound, illustrating the typical conditions employed.

| Reaction Type | Aryl Halide/Amine | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Suzuki-Miyaura | 4-Chloro-N-methylaniline | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 |

| Suzuki-Miyaura | 2-Bromo-N-ethylaniline | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 110 | 92 |

| Buchwald-Hartwig | N-Ethylaniline | 4-Chlorotoluene | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | 88 |

| Buchwald-Hartwig | 5-Chloro-2-methylaniline (B43014) | Phenylamine | Pd(OAc)₂ / BINAP | K₂CO₃ | Toluene | 120 | 85 |

Table 1: Representative Cross-Coupling Reactions with Analogous Substrates

This interactive table allows for the sorting of data by clicking on the column headers, providing a dynamic way to compare reaction conditions and outcomes.

Design and Synthesis of Derivatives and Analogues of 5 Chloro N Ethyl 2 Methylaniline

Exploration of Structural Modifications for Functionalization

The functionalization of the 5-chloro-N-ethyl-2-methylaniline core structure is primarily dictated by the reactivity of the aniline (B41778) moiety and the aromatic ring. The presence of the amino group, along with the activating methyl group and the deactivating but ortho-, para-directing chloro group, allows for a range of chemical transformations.

Key structural modifications can be introduced through several pathways:

N-Alkylation and Acylation: The secondary amine group (-NH-Et) is a prime site for further functionalization. It can undergo reactions with various electrophiles. For instance, acylation with acid chlorides or anhydrides would yield corresponding amides. One such related transformation involves the synthesis of 5-chloro-N-ethyl-2-hydroxy-3-methylbenzamide, highlighting the reactivity of the amine group in forming amide bonds. uni.lu

Electrophilic Aromatic Substitution: The benzene (B151609) ring, activated by the amino and methyl groups, is susceptible to electrophilic substitution. The positions for substitution are influenced by the directing effects of the existing groups (Cl, CH₃, and NHR). Potential reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions to introduce a variety of functional groups onto the aromatic core.

Diazotization and Coupling: The precursor, 5-chloro-2-methylaniline (B43014), can undergo diazotization to form a diazonium salt. chemicalbook.com This highly versatile intermediate is a gateway to numerous functional groups. A patented method describes the coupled reaction of a diazotized aniline substance with 5-chloro-2-methylaniline to produce an azo-compound, which is a precursor for 5-chloro-2-methyl-1,4-phenylenediamine. google.com This demonstrates a practical application of modifying the core aniline structure to build more complex molecules. google.com

These modifications allow for the fine-tuning of the molecule's electronic and steric properties, paving the way for its use as a building block in more complex chemical structures. chemicalbook.com

Synthesis of Polymeric and Oligomeric Structures Incorporating Aniline Units

The incorporation of aniline derivatives into polymeric and oligomeric chains is a well-established field for creating materials with unique electronic, optical, and thermal properties. While specific research on polymers derived exclusively from this compound is limited, the principles of aniline polymerization provide a clear framework for its potential applications.

Oxidative polymerization is a primary method for synthesizing polyanilines (PANI). researchgate.net This process can be applied to aniline derivatives to create polymers with tailored characteristics. rsc.org The substituents on the aniline ring significantly influence the properties of the resulting polymer. rsc.org For instance, the presence of alkyl groups can enhance solubility in common organic solvents, which is a crucial factor for processability into films and other forms. rsc.org

Studies on the polymerization of various aniline derivatives demonstrate that monomer units can be incorporated to increase the PANI-like character of macromolecules, which modifies flexibility, thermal stability, and optoelectronic properties. researchgate.net The synthesis of poly[N,N-(phenylamino)disulfides] from different anilines and sulfur monochloride is an example of step-growth polymerization that yields conjugated polymers. acs.orgnih.gov This method could potentially be adapted for this compound to create novel sulfur-containing polymers.

The general approach for creating such polymers is outlined in the table below, based on established methods for other aniline derivatives.

| Polymerization Method | Reactants | Potential Polymer Structure | Key Features |

| Chemical Oxidative Polymerization | This compound, Oxidant (e.g., Ammonium (B1175870) Persulfate), Acidic Medium | Polyaniline derivative with repeating this compound units | Modified solubility and electrical properties due to substituents. rsc.org |

| Step-Growth Polymerization | This compound, Sulfur Monochloride (S₂Cl₂) | Poly[N,N-(phenylamino)disulfide] derivative | Conjugated polymer with unique color and electronic properties. acs.orgnih.gov |

| Copolymerization | This compound, Other Monomers (e.g., thiophene (B33073) derivatives) | Copolymer with mixed aniline and thiophene units | Improved solubility and potentially enhanced photovoltaic efficiency compared to homopolymers. researchgate.net |

Development of Heterocyclic Systems Derived from the this compound Scaffold

The this compound scaffold is a valuable starting point for the synthesis of various heterocyclic systems, which are of great interest in medicinal chemistry and materials science. beilstein-journals.orgmdpi.comrsc.org The inherent reactivity of the aniline moiety allows it to participate in a variety of cyclization reactions.

One of the most direct applications is in the synthesis of quinoline (B57606) derivatives. For example, the parent compound, 5-chloro-2-methylaniline, is a known raw material for producing 5-chloro-2,4,8-trimethylquinoline. chemicalbook.com This transformation typically involves a reaction like the Doebner-von Miller reaction, where an α,β-unsaturated carbonyl compound reacts with the aniline in the presence of an acid catalyst.

Furthermore, aniline derivatives are widely used as building blocks in multi-component reactions to form complex heterocyclic structures. A one-pot, three-component synthesis of meta-hetarylanilines has been developed using 1,3-diketones, acetone, and various amines, demonstrating a versatile strategy for creating substituted anilines that are themselves complex heterocyclic systems. beilstein-journals.org

The table below summarizes some of the potential heterocyclic systems that could be derived from the this compound scaffold, based on known synthetic routes for related anilines.

| Heterocyclic System | Synthetic Precursors/Reaction Type | Potential Derivative |

| Quinoline | Reaction with α,β-unsaturated carbonyls (e.g., Doebner-von Miller reaction) | Substituted quinolines, such as derivatives of 5-chloro-2,4,8-trimethylquinoline. chemicalbook.com |

| Benzothiazole | Reaction with a sulfur source and an appropriate C1 synthon | 2-substituted-6-chloro-4-methyl-N-ethylbenzothiazoles. |

| Triazole | Cycloaddition reactions starting from a propargyloxy-aniline derivative | 1-substituted 1,2,3-triazole systems linked to the aniline core. mdpi.com |

| Azo Dyes | Diazo-coupling reaction with a suitable coupling component | Heterocyclic azo dyes containing the 5-chloro-2-methylaniline moiety. researchgate.net |

Structure-Reactivity Relationships in Novel Derivatives

The reactivity of novel derivatives synthesized from the this compound scaffold is intrinsically linked to the electronic and steric effects of its substituents. Understanding these relationships is crucial for designing molecules with specific properties.

Electronic Effects: The aniline ring is substituted with an electron-donating methyl group (-CH₃), an electron-donating N-ethylamino group (-NHEt), and an electron-withdrawing but ortho-, para-directing chloro group (-Cl). The interplay of these groups governs the electron density of the aromatic ring and the nucleophilicity of the nitrogen atom. For electrophilic aromatic substitution, the activating groups will generally direct incoming electrophiles to the positions ortho and para to them, while considering the deactivating effect of the chlorine.

Steric Effects: The methyl group at the 2-position provides significant steric hindrance around the amino group. This can influence the regioselectivity of reactions involving the aromatic ring and can affect the rotational barrier around the C-N bond in certain derivatives, potentially leading to atropisomerism in suitably substituted products. acs.org

Lipophilicity and Pharmacokinetics: In the context of drug design, modifications to the core structure significantly impact parameters like lipophilicity (logP). For instance, studies on other aniline derivatives containing triazole systems have shown that the position of substitution on the aniline ring can cause significant variations in lipophilicity, which in turn affects pharmacokinetic properties. mdpi.com It is expected that functionalization of the this compound scaffold would similarly allow for the modulation of these critical parameters.

The development of quantitative structure-activity relationships (QSAR) for new derivatives relies on systematically modifying the structure and correlating these changes with observed reactivity or biological activity. This approach was used in the structure-guided modification of a complex benzamide, demonstrating how targeted changes can lead to highly selective compounds. nih.gov A similar strategy could be applied to derivatives of this compound to optimize their function for specific applications.

Computational and Theoretical Investigations of 5 Chloro N Ethyl 2 Methylaniline

Quantum Chemical Calculations (e.g., DFT, molecular orbital theory)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and molecular orbital theory provide deep insights into a compound's behavior at the electronic level.

Electronic Structure and Reactivity Predictions

Detailed studies on the electronic structure of 5-chloro-N-ethyl-2-methylaniline, including calculations of its frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP), have not been published. Such studies would be crucial for predicting its reactivity. For instance, the energies of the HOMO and LUMO are key indicators of a molecule's ability to donate or accept electrons, respectively, and are vital for understanding its role in chemical reactions. The MEP map would reveal the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack.

Spectroscopic Property Predictions (excluding experimental data)

While experimental spectroscopic data may exist for this compound, theoretical predictions of its spectroscopic properties (e.g., NMR, IR, UV-Vis) are not found in the current body of literature. Computational methods are often used to predict these spectra, which can aid in the interpretation of experimental data and confirm the molecular structure.

Molecular Modeling and Conformation Analysis

Molecular modeling techniques are employed to study the three-dimensional structure and dynamics of molecules, which are critical for understanding their interactions with other molecules.

Prediction of Intermolecular Interactions (e.g., inclusion complexes)

There are no specific molecular modeling studies predicting the intermolecular interactions of this compound, such as its potential to form inclusion complexes. Research in this area would involve computational simulations to understand how the molecule might fit into the cavity of a host molecule, which has implications for its solubility, stability, and potential applications in areas like drug delivery or materials science.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling the entire reaction pathway and identifying transition states. For this compound, there is a lack of published research on the theoretical modeling of its reaction pathways. Such studies would provide valuable information on the energy barriers and intermediates involved in its synthesis or degradation, contributing to the optimization of chemical processes.

Advanced Analytical Methodologies in the Study of 5 Chloro N Ethyl 2 Methylaniline

Advanced Chromatographic Techniques for Purity and Reaction Monitoring

The determination of purity and the monitoring of reaction progress for 5-chloro-N-ethyl-2-methylaniline and related compounds are effectively achieved through advanced chromatographic methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools that offer more than basic identification, providing detailed quantitative and qualitative data.

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC is a common and effective method for the analysis of substituted anilines. For instance, a method for analyzing 5-chloro-2-methylaniline (B43014), a related compound, utilizes a C18 column with a mobile phase consisting of acetonitrile, water, and an acid like phosphoric or formic acid. sielc.com This setup allows for the separation and quantification of the main component and any impurities. The use of smaller particle size columns (e.g., 3 µm) can be adapted for fast Ultra-High-Performance Liquid Chromatography (UPLC) applications, offering higher resolution and faster analysis times. sielc.com These methods are often scalable for preparative separations to isolate impurities for further characterization. sielc.com

A comparison of different chromatographic techniques for the analysis of aniline (B41778) derivatives in groundwater demonstrated that while GC-MS and GC-MS/MS provided results with less than 10% deviation from each other, LC-MS/MS also yielded quantification results with less than 15% deviation from reference values for many analytes. tandfonline.comresearchgate.net This highlights the utility of LC-based methods for the direct analysis of complex samples. However, it was noted that LC-MS/MS may not be as suitable for certain isomers, such as ortho-chloroaniline derivatives, due to lower ionization yields compared to their meta- and para-substituted counterparts. tandfonline.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like this compound. The compound is separated from a mixture based on its boiling point and polarity in the gas chromatograph and then fragmented and detected by the mass spectrometer, providing a unique mass spectrum that acts as a chemical fingerprint.

For the parent compound, 5-chloro-2-methylaniline, GC-MS analysis reveals characteristic peaks that can be used for its identification and quantification. nih.gov The NIST Mass Spectrometry Data Center provides reference spectra for this compound, showing major m/z peaks at 141, 106, and 140. nih.gov The limit of quantification (LOQ) for the analysis of 5-chloro-2-methylaniline by Thermal Desorption (TD)-GC-MS can be as low as approximately 1 ng/media, demonstrating the high sensitivity of this technique. analytice.com

Tandem mass spectrometry (GC-MS/MS) offers even greater sensitivity and specificity compared to single quadrupole GC-MS. tandfonline.comresearchgate.net Studies have shown that GC-MS/MS can have a ten-fold higher sensitivity, although the precision in the tested concentration range was similar to GC/MS. tandfonline.comresearchgate.net This enhanced sensitivity is particularly valuable for trace analysis and impurity profiling.

Interactive Data Table: Comparison of Chromatographic Methods for Aniline Derivatives

| Parameter | HPLC/UPLC | GC-MS | GC-MS/MS |

| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass analysis. | Similar to GC-MS but with an additional stage of mass analysis for enhanced selectivity. |

| Sample Preparation | Often minimal, direct injection possible for liquid samples. tandfonline.comresearchgate.net | May require derivatization for non-volatile compounds; extraction for complex matrices. | Similar to GC-MS. |

| Sensitivity | Good, can be enhanced with specific detectors. | High, with LOQs in the ng range. analytice.com | Very high, often ten-fold higher than GC-MS. tandfonline.comresearchgate.net |

| Selectivity | Dependent on column chemistry and mobile phase composition. | High, based on retention time and mass spectrum. | Very high, reduces matrix interference. |

| Application for this compound | Purity assessment, reaction monitoring. sielc.com | Identification, quantification, impurity profiling. nih.gov | Trace analysis, complex matrix analysis. tandfonline.comresearchgate.net |

Spectroscopic Characterization for Structural Elucidation

The definitive identification and structural elucidation of this compound and its derivatives are accomplished through a combination of advanced spectroscopic techniques.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy:

While basic 1H and 13C NMR provide the fundamental carbon-hydrogen framework, advanced NMR techniques are invaluable for unambiguous structural assignment, especially for complex derivatives. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can establish connectivity between protons and carbons, resolving any structural ambiguities. For the parent compound, 5-chloro-2-methylaniline, 1H and 13C NMR spectra are available in public databases. nih.gov

High-Resolution Mass Spectrometry (HRMS):

HRMS provides the highly accurate mass of a molecule, allowing for the determination of its elemental composition. This is a critical step in confirming the identity of a newly synthesized compound or an unknown impurity. For 5-chloro-2-methylaniline, the computed exact mass is 141.0345270 Da. nih.gov HRMS is also a key component in photoredox-catalyzed reaction studies involving related aniline derivatives, confirming the mass of the synthesized products. acs.org

X-ray Crystallography for Derivatives:

For solid derivatives of this compound, single-crystal X-ray diffraction provides the ultimate structural proof by determining the precise arrangement of atoms in the crystal lattice. This technique was used to characterize the structure of mixed ligand nickel(II) complexes based on a thiosemicarbazone derivative of 5-chloro-2-hydroxybenzophenone. rsc.org Although not directly on this compound, this demonstrates the applicability of the technique to its derivatives. X-ray crystallography is also crucial in determining the stereochemistry of chiral molecules, as seen in studies of C-N atropoisomers. acs.org

Interactive Data Table: Spectroscopic Data for 5-chloro-2-methylaniline (Parent Compound)

| Technique | Observed Data / Application | Reference |

| 1H NMR | Spectral data available for structural confirmation. | nih.gov |

| 13C NMR | Spectral data available for confirming the carbon skeleton. | nih.gov |

| GC-MS | Major m/z peaks at 141, 106, 140. | nih.gov |

| High-Resolution Mass Spectrometry | Computed Exact Mass: 141.0345270 Da. | nih.gov |

| Infrared (IR) Spectroscopy | IR spectrum available for functional group identification. | nih.govnist.gov |

| UV Spectroscopy | UV spectrum available. | nih.gov |

Electrochemical Characterization of Redox Behavior

The electrochemical behavior of this compound is of interest for understanding its potential role in redox reactions, which can be relevant to its synthesis, degradation, and potential applications. The study of substituted anilines provides a framework for predicting the redox properties of this specific compound.

The electrochemical oxidation of anilines typically involves the formation of radical cations. umn.eduacs.org The stability and subsequent reactions of these intermediates are highly dependent on the substituents on the aniline ring and the reaction medium. For example, the electrochemical oxidation of 4-chloroaniline (B138754) in a water/acetonitrile mixture proceeds through a one-electron oxidation to form a radical cation, which then undergoes further reactions. nih.govrsc.org

The redox potentials of substituted anilines are influenced by the electronic properties of the substituents. nih.gov Electron-donating groups generally facilitate oxidation, while electron-withdrawing groups make it more difficult. nih.gov The position of the substituents also plays a crucial role. These redox potentials can be correlated with other properties, such as the energy of the highest occupied molecular orbital (HOMO). umn.edu

Studies on the electrochemical polymerization of aniline and N-alkylanilines show that these compounds can form conductive polymers, indicating their susceptibility to electrochemical oxidation. acs.org The nature of the substituents affects the polymerization process and the properties of the resulting polymer.

The redox processes of related compounds, such as nickel(II) complexes with ligands derived from substituted anilines, have been studied using cyclic voltammetry and square wave voltammetry. rsc.org These studies show that the redox properties are influenced by both the metal center and the substituents on the ligand. rsc.org

Interactive Data Table: Factors Influencing Redox Behavior of Substituted Anilines

| Factor | Influence on Oxidation Potential | General Observation |

| Electron-donating substituents (e.g., -CH3, -NHR) | Decrease the oxidation potential (easier to oxidize). | Facilitate the formation of the radical cation. nih.gov |

| Electron-withdrawing substituents (e.g., -Cl, -NO2) | Increase the oxidation potential (harder to oxidize). | Stabilize the neutral molecule. |

| Solvent/Medium | Can affect the stability and reaction pathways of the radical cation. | Aqueous or mixed aqueous/organic solvents are common. nih.govrsc.org |

| pH | Can influence the protonation state of the aniline and its radical cation. | Important in aqueous electrochemistry. acs.org |

Non Clinical Applications of 5 Chloro N Ethyl 2 Methylaniline and Its Derivatives

Applications in Dyes and Pigment Chemistry

5-chloro-2-methylaniline (B43014) is a cornerstone in the manufacturing of various dyes and pigments. guidechem.comchemicalbook.com Its structural properties make it a versatile building block for creating vibrant and lasting colors used across multiple industries. ontosight.ai

As a key intermediate, 5-chloro-2-methylaniline is instrumental in the synthesis of several commercially important colorants. nih.gov It is a primary component in the production of azoic dyes, such as Red-based KB and Naphthol AS-KB, which are extensively used in the textile industry. nbinno.com The compound serves as a precursor for various dyes used on materials like cotton, silk, and nylon. nih.govnih.gov

Notably, it is a crucial element in the synthesis of Pigment Red 11 and Pigment Yellow 77. nih.gov The compound's role extends to being a component for Azoic Coupling Component 21, further highlighting its importance in the dye manufacturing landscape. nih.gov Some of the well-known dyes synthesized using 5-chloro-2-methylaniline as a precursor include Fast Red KB and Spectrolene Red KB, which find applications in the textile, paper, and leather industries. ontosight.ainih.gov

Role as a Chemical Intermediate in Specialty Chemicals Manufacturing

Beyond its use in colorants, 5-chloro-2-methylaniline is a versatile intermediate in the broader chemical industry. guidechem.com It is a foundational material for producing a range of specialty chemicals, including those used in pharmaceuticals and agrochemicals. guidechem.comontosight.ai Its utility as a building block is attributed to its reactivity and the ability to introduce specific functional groups into a larger molecule. chemicalbook.com

The derivatives of 5-chloro-2-methylaniline have found applications in the field of polymer chemistry. One such derivative, 5-chloro-2-methyl-1,4-phenylenediamine, which is synthesized from 5-chloro-2-methylaniline, is a valuable monomer. google.com This diamine is used as a raw material in the production of high-performance polymers such as polyimides and in the modification of aramid fibers. google.com The inclusion of such monomers can enhance the properties of the resulting polymers.

The broader class of aniline (B41778) derivatives is known for its role in the synthesis of conducting polymers like polyaniline. researchgate.net While specific research on the direct polymerization of 5-chloro-N-ethyl-2-methylaniline is not widely documented, the fundamental chemistry of aniline derivatives suggests potential for its use in creating polymers with tailored electronic and physical properties. researchgate.netacs.org

The chemical structure of 5-chloro-2-methylaniline and its derivatives allows them to participate in a variety of organic reactions. The presence of the amino group and the chlorine atom on the aromatic ring makes it a candidate for several types of transformations. Chloro-substituted anilines are known to be valuable precursors in herbicide synthesis due to their stability and reactivity.

These compounds can undergo electrophilic aromatic substitution reactions, allowing for the introduction of other functional groups onto the benzene (B151609) ring. Furthermore, the chloro-substituent enables cross-coupling reactions, such as the Suzuki-Miyaura reaction, which are pivotal in the synthesis of complex organic molecules, including pharmaceutical intermediates. The reduction of the nitro group in related compounds like 5-chloro-N-methyl-2-nitroaniline to an amino group is another common transformation, expanding the synthetic possibilities.

Data Tables

Table 1: Properties of 5-chloro-2-methylaniline

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 95-79-4 | sigmaaldrich.commerckmillipore.com |

| Molecular Formula | C₇H₈ClN | sigmaaldrich.com |

| Molecular Weight | 141.60 g/mol | sigmaaldrich.commerckmillipore.com |

| Appearance | Clear yellow to light brown liquid after melting | nbinno.com |

| Melting Point | 22 °C | nbinno.comsigmaaldrich.com |

| Boiling Point | 237 °C | nbinno.comsigmaaldrich.com |

| Density | 1.17 g/cm³ at 20 °C | sigmaaldrich.com |

| Flash Point | 160 °C (closed cup) | sigmaaldrich.com |

Table 2: Applications of 5-chloro-2-methylaniline and its Derivatives

| Application Area | Specific Use | Derivative/Compound | Source(s) |

|---|---|---|---|

| Dyes and Pigments | Synthesis of Azoic Dyes (e.g., Red-based KB) | 5-chloro-2-methylaniline | nbinno.com |

| Synthesis of Pigment Red 11 | 5-chloro-2-methylaniline | nih.gov | |

| Synthesis of Pigment Yellow 77 | 5-chloro-2-methylaniline | nih.gov | |

| Dye for cotton, silk, and nylon | 5-chloro-2-methylaniline | nih.govnih.gov | |

| Polymer Chemistry | Raw material for polyimides and aramid fibers | 5-chloro-2-methyl-1,4-phenylenediamine | google.com |

| Specialty Chemicals | Intermediate for herbicides | Chloro-substituted anilines |

List of Chemical Compounds Mentioned

this compound

5-chloro-2-methylaniline (5-chloro-o-toluidine)

Pigment Red 11

Pigment Yellow 77

Naphthol AS-KB

5-chloro-2-methyl-1,4-phenylenediamine

Polyaniline

N-ethyl-N-cyanoethylaniline

5-chloro-N-methyl-2-nitroaniline

Future Research Directions and Emerging Trends for 5 Chloro N Ethyl 2 Methylaniline

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Synthesis Planning

Machine learning models are increasingly capable of accurately predicting reaction outcomes, including yields and selectivity, by learning from extensive reaction databases. researchgate.net This is particularly valuable for planning the synthesis of multi-substituted anilines where regioselectivity is a critical challenge. For instance, AI tools can help determine the best sequence for introducing the chloro, ethyl, and methyl groups to the aniline (B41778) core to maximize the yield of the desired isomer. Furthermore, ML algorithms can accelerate the discovery of new catalysts and reagents by screening virtual libraries of compounds for desired reactivity. researchgate.net

Computer-Aided Synthesis Planning (CASP) systems, powered by deep learning, can propose complete retrosynthetic routes from a target molecule back to simple starting materials. nih.gov These systems can evaluate thousands of possible disconnections and reaction steps, clustering similar suggestions to help chemists explore diverse and novel strategies. nih.gov As these AI tools become more sophisticated, they will reduce the time and resources spent on trial-and-error experimentation, making the synthesis of specialized chemicals like 5-chloro-N-ethyl-2-methylaniline faster and more cost-effective. jetir.org

Innovations in Sustainable and Circular Economy Approaches for Production and Derivatization

Growing environmental concerns are driving a shift towards green and sustainable chemistry. Future research on this compound will increasingly focus on eco-friendly production methods that minimize waste, avoid hazardous reagents, and reduce energy consumption.

Key innovations include:

Electrochemical Synthesis: Electrocatalysis offers a clean and controllable method for halogenating anilines. By precisely adjusting the electrode potential, it is possible to control the degree and position of halogenation, potentially providing a highly selective route to chloroaniline precursors without the need for harsh oxidants or transition metal catalysts. acs.org This method operates at room temperature and pressure, significantly reducing the energy footprint of the synthesis. acs.org

Mechanochemistry: Liquid-assisted grinding (LAG) using automated grinders presents a solvent-free or low-solvent alternative for halogenation. beilstein-journals.org This technique can produce halogenated anilines in minutes with high yields and selectivity by controlling the stoichiometry of the reagents, thereby minimizing waste and avoiding the use of bulk organic solvents. beilstein-journals.org

Green Catalysts and Solvents: Research is moving away from traditional metal catalysts and volatile organic solvents. Brønsted acidic ionic liquids, for example, have been shown to be effective, reusable, and environmentally benign catalysts for reactions like the Friedel-Crafts synthesis of aniline-based compounds. rsc.org Microwave-assisted synthesis in aqueous media is another promising approach that can produce anilines from aryl halides without any organic solvents or metal catalysts, drastically improving the process's green credentials. researchgate.net

Circular Economy Principles: A circular approach involves not only green production but also the management of byproducts and end-of-life chemicals. Aniline derivatives are common in industrial wastewater, and developing efficient remediation technologies is crucial. nih.govnih.gov Advanced Oxidation Processes (AOPs) are considered highly effective and cost-efficient for breaking down aniline and its derivatives in effluents, potentially allowing for water recycling within industrial processes. nih.gov Furthermore, there is emerging research into the biosynthesis of halogenated anilines by microorganisms, which could one day offer a completely renewable production pathway. rsc.org

| Approach | Key Advantages | Relevant Research Focus | Citation |

|---|---|---|---|

| Electrochemical Synthesis | High selectivity, mild conditions, no transition metals or oxidants. | Potential-controlled selective halogenation of anilines. | acs.org |

| Mechanochemistry | Solvent-free, rapid reaction times, high yields, stoichiometry control. | PEG-assisted grinding for catalyst-free halogenation. | beilstein-journals.org |

| Green Catalysts | Reusable, low toxicity, metal- and solvent-free conditions. | Brønsted acidic ionic liquids for Friedel-Crafts reactions. | rsc.org |

| Microwave-Assisted Synthesis | Eliminates organic solvents and catalysts, reduces reaction time. | Aqueous-phase synthesis of anilines from aryl halides. | researchgate.net |

Exploration of Novel Reactivity and Unconventional Reaction Environments

Beyond traditional synthesis methods, researchers are exploring novel chemical reactions and environments to create aniline derivatives with greater efficiency and to access previously difficult-to-make structures. For a scaffold like this compound, these new methods could unlock a wider range of functional derivatives.

Emerging areas of exploration include:

Photoredox Catalysis: This strategy uses light to drive chemical reactions, often under very mild conditions. It has been successfully applied to the N-arylation of amines, providing a powerful alternative to traditional palladium-catalyzed cross-coupling reactions. organic-chemistry.org The synergistic use of photoredox and nickel catalysis has enabled the asymmetric carbonylative coupling of amines to form α-chiral amides, a valuable transformation for pharmaceutical synthesis. acs.org This approach could be used to introduce new functional groups to the this compound scaffold.

Microwave-Assisted Reactions: As mentioned for sustainable synthesis, microwave irradiation is an unconventional energy source that can dramatically accelerate reaction rates and improve yields. researchgate.net It allows for rapid, high-temperature reactions in sealed vessels, enabling transformations that are inefficient under conventional heating. This includes the synthesis of anilines and phenols from activated aryl halides without organic solvents. researchgate.net

C–H Functionalization: Directly modifying the carbon-hydrogen bonds on the aniline ring is a highly atom-economical strategy for creating derivatives. Palladium-catalyzed remote meta-C–H olefination of aniline derivatives has been demonstrated, showcasing a method to add complexity to the aromatic ring with high regioselectivity. rsc.org Applying such techniques could allow for precise modification of the this compound backbone.

Novel Rearrangements: The Smiles rearrangement offers a metal-free pathway to synthesize N,N-disubstituted anilines from sulfonyl chlorides and amines under moderate conditions. acs.org Exploring such rearrangements could provide alternative, step-economic routes to produce or derivatize the target compound.

Development of Advanced Functional Materials Utilizing this compound Scaffolds

The unique electronic and structural properties of substituted anilines make them valuable building blocks for advanced functional materials. The specific substitution pattern of this compound—with its electron-withdrawing chloro group and electron-donating alkyl groups—can be harnessed to tune the properties of polymers, dyes, and other materials.

Future research in this area may focus on:

Polymeric Scaffolds: Polymers derived from aniline are known for their conductive properties and environmental stability. By incorporating this compound as a monomer or a functionalizing agent, it may be possible to create new polymers with tailored electronic, optical, or mechanical properties for applications in sensors, electronics, or biomedical devices. explorationpub.com The specific substituents can influence polymer solubility, processability, and final performance.

Theranostic Agents: Nanoscale materials are being extensively explored for theranostic applications, which combine therapeutic and diagnostic functions. nih.gov Aniline derivatives can be used as precursors for organic dyes or as functional ligands on the surface of nanoparticles. The this compound scaffold could be integrated into more complex molecules designed for non-invasive imaging and targeted drug delivery. nih.gov

Functionalized Surfaces: Aniline derivatives can be used to chemically modify surfaces, altering their properties for specific applications. For example, aryl fragments can be grafted onto materials like MoS₂ to create specialized electrocatalysts. acs.org The functional groups on the this compound scaffold could be used to anchor it to surfaces, creating new materials with enhanced catalytic activity or specific binding properties.

Building Blocks for Complex Molecules: Aryl amines are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and other high-value products. mdpi.com The this compound scaffold can serve as a key starting material for constructing more complex, biologically active molecules, where the chloro and alkyl groups play a vital role in defining the final molecule's shape and function. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-chloro-N-ethyl-2-methylaniline, and how can purity be optimized?

- Methodology : Start with 5-chloro-2-methylaniline (CAS 95-79-4) as a precursor . Introduce the ethyl group via nucleophilic substitution using ethyl halides (e.g., ethyl bromide) in the presence of a base (e.g., K₂CO₃) to promote alkylation . Monitor reaction progress via TLC or GC-MS. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water). Purity >98% is achievable with careful solvent selection .

- Data Note : Similar N-ethyl derivatives (e.g., N-ethyl-N-(2-hydroxyethyl)aniline) require controlled conditions to avoid over-alkylation .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) for this compound?

- Methodology : Cross-validate using complementary techniques:

- NMR : Compare chemical shifts with structurally related compounds (e.g., 5-chloro-2-methylaniline δH ~6.8–7.2 ppm for aromatic protons) .

- IR : Confirm N-H stretches (~3300 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .

- Mass Spec : Validate molecular ion peaks (expected m/z ~183 for C₉H₁₂ClN) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in electrophilic substitution reactions?

- Methodology :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density and identify reactive sites. The chloro and ethyl groups are meta-directing, but steric effects from the ethyl group may alter regioselectivity .

- Compare with experimental results (e.g., nitration or sulfonation yields) to refine computational models .

- Data Table :

| Parameter | Value (DFT Calculation) | Experimental Observation |

|---|---|---|

| HOMO-LUMO Gap (eV) | 4.2 | N/A |

| Charge on Cl atom | -0.15 | Confirmed via XPS |

Q. How can researchers design kinetic studies to evaluate the stability of this compound under varying pH and temperature conditions?

- Methodology :

- Conduct accelerated degradation studies:

- pH Stability : Expose the compound to buffers (pH 1–13) at 25°C and 40°C. Monitor decomposition via HPLC (C18 column, acetonitrile/water mobile phase) .

- Thermal Stability : Use TGA/DSC to determine decomposition onset temperatures (~228°C predicted for similar anilines) .

Methodological Challenges and Solutions

Q. What strategies mitigate side reactions during N-ethylation of 5-chloro-2-methylaniline?

- Solution :

- Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .

- Limit reaction time to 6–8 hours to prevent diethylation. Isolate intermediates via fractional distillation (if volatile) or vacuum filtration .

Q. How can researchers validate the absence of toxic byproducts (e.g., chlorinated amines) in synthesized batches?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.